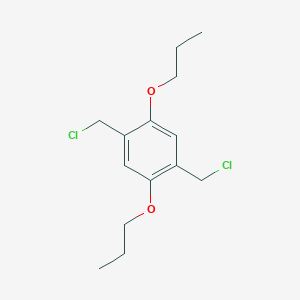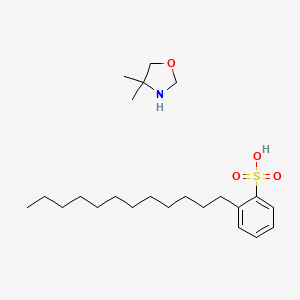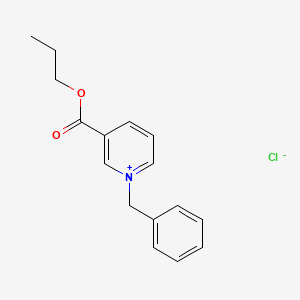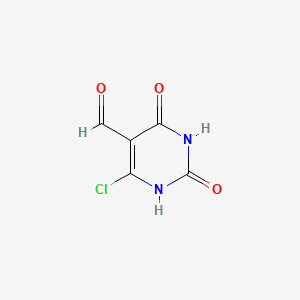![molecular formula C9H10ClNO3S B14468641 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid CAS No. 67206-29-5](/img/structure/B14468641.png)
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is an organic compound that features a thiophene ring, an amino group, and a chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid typically involves the reaction of thiophene derivatives with chloroacetyl chloride. One common method involves the N-chloroacetylation of amino compounds using chloroacetyl chloride in the presence of a phosphate buffer . This reaction is efficient and can be carried out under metal-free, bio-compatible conditions, making it an eco-friendly and scalable process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of acid chlorides, such as chloroacetyl chloride, is common due to their high reactivity and ability to form amides efficiently . The process is typically optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with amines to form amides.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Cyclization reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Chloroacetyl chloride: Used for N-chloroacetylation reactions.
Amines: React with the chloroacetyl group to form amides.
Carbonyl compounds: React with the amino group to form imines.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions with amines.
Imines: Formed from condensation reactions with carbonyl compounds.
Heterocyclic compounds: Formed from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid involves nucleophilic addition and elimination reactions. The chloroacetyl group is highly reactive and can undergo nucleophilic attack by amines, leading to the formation of amides . The thiophene ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-chloroacetanilides: Similar in structure due to the presence of the chloroacetyl group.
Chloroacetamides: Share the chloroacetyl functional group and undergo similar reactions.
Uniqueness
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its reactivity compared to other chloroacetamides and N-chloroacetanilides .
Eigenschaften
CAS-Nummer |
67206-29-5 |
|---|---|
Molekularformel |
C9H10ClNO3S |
Molekulargewicht |
247.70 g/mol |
IUPAC-Name |
3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO3S/c10-5-8(12)11-6(4-9(13)14)7-2-1-3-15-7/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
LBWWWMBGRDDZMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
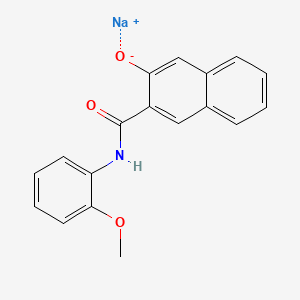

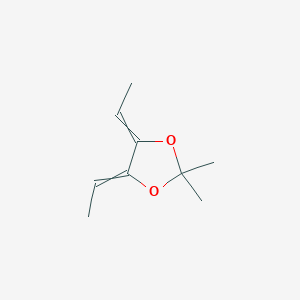
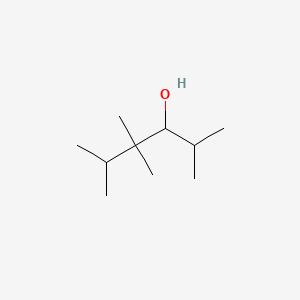
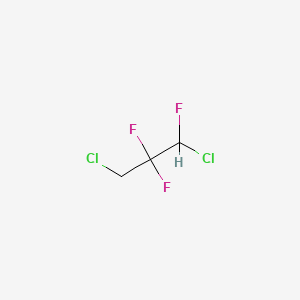
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
